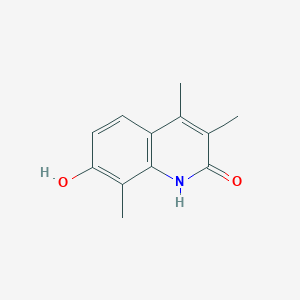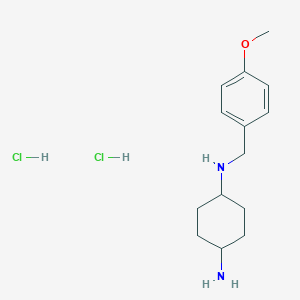
7-Hidroxi-3,4,8-trimetil-1,2-dihidroquinolin-2-ona
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Hydroxy-3,4,8-trimethyl-1,2-dihydroquinolin-2-one is a chemical compound known for its unique structure and properties It belongs to the class of quinolinone derivatives, which are known for their diverse biological activities
Aplicaciones Científicas De Investigación
7-Hydroxy-3,4,8-trimethyl-1,2-dihydroquinolin-2-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition.
Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Industry: The compound is used in the development of materials with specific chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One of the common synthetic routes for 7-Hydroxy-3,4,8-trimethyl-1,2-dihydroquinolin-2-one involves the reaction of 3-chloro-N-(3-hydroxyphenyl)propionamide with aluminum trichloride and N,N-dimethylacetamide. The reaction is carried out at 150°C for 5 hours, followed by the addition of ice water and further heating to 90°C. The resulting product is then purified through column chromatography to obtain a high yield .
Industrial Production Methods
While specific industrial production methods for 7-Hydroxy-3,4,8-trimethyl-1,2-dihydroquinolin-2-one are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques to ensure high purity and yield.
Análisis De Reacciones Químicas
Types of Reactions
7-Hydroxy-3,4,8-trimethyl-1,2-dihydroquinolin-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinolinone derivatives.
Reduction: Reduction reactions can convert it into different hydroquinolinone derivatives.
Substitution: It can undergo substitution reactions, particularly at the hydroxyl and methyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and alkylating agents are employed under various conditions.
Major Products Formed
The major products formed from these reactions include various quinolinone and hydroquinolinone derivatives, which can be further utilized in different chemical and pharmaceutical applications .
Mecanismo De Acción
The mechanism of action of 7-Hydroxy-3,4,8-trimethyl-1,2-dihydroquinolin-2-one involves its interaction with various molecular targets. It is known to act as a weak inhibitor of monoamine oxidase A (MAO-A), with an IC50 value of 183 μM. This inhibition affects the breakdown of neurotransmitters, thereby influencing neurological functions. The compound does not significantly affect monoamine oxidase B (MAO-B) .
Comparación Con Compuestos Similares
Similar Compounds
- 7-Hydroxy-3,4-dihydro-2(1H)-quinolinone
- 2,2,4-Trimethyl-7-hydroxy-1,2-dihydroquinoline
- 7-Hydroxy-1,2,3,4-tetramethyl-1,2-dihydroquinoline
Uniqueness
7-Hydroxy-3,4,8-trimethyl-1,2-dihydroquinolin-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Propiedades
IUPAC Name |
7-hydroxy-3,4,8-trimethyl-1H-quinolin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO2/c1-6-7(2)12(15)13-11-8(3)10(14)5-4-9(6)11/h4-5,14H,1-3H3,(H,13,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQMZZJHQNMPPRV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)NC2=C1C=CC(=C2C)O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-[(4-methylphenoxy)methyl]-1-(2-methylpropyl)-1H-1,3-benzodiazole](/img/structure/B2498268.png)
![1-(5-methoxy-1,3-benzothiazol-2-yl)-N-[3-(2-oxopyrrolidin-1-yl)propyl]azetidine-3-carboxamide](/img/structure/B2498269.png)
![(S)-2-(2,2-Difluorobenzo[d][1,3]dioxol-4-yl)pyrrolidine hydrochloride](/img/new.no-structure.jpg)
![Ethyl 3-chloro-6-iodoimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B2498272.png)
![1-{2-chloro-4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}-3-(2-fluorophenyl)propan-1-one](/img/structure/B2498273.png)

![N-([2,3'-bifuran]-5-ylmethyl)-3-methoxybenzenesulfonamide](/img/structure/B2498275.png)
![N-[(2-methoxyadamantan-2-yl)methyl]-1-benzofuran-2-carboxamide](/img/structure/B2498276.png)
![2-[[1-Phenyl-3-(4-phenylphenyl)pyrazol-4-yl]methylidene]indene-1,3-dione](/img/structure/B2498277.png)
![N-[2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl]-4-(dimethylsulfamoyl)benzamide](/img/structure/B2498281.png)
![2-(Ethylsulfanyl)-4,6-dimethyl-3-[(2-methylphenyl)sulfonyl]pyridine](/img/structure/B2498284.png)
![N-[[4-(3,4-Difluorophenoxy)pyridin-2-yl]methyl]but-2-ynamide](/img/structure/B2498288.png)

![(Z)-N-(3-methylbenzo[d]thiazol-2(3H)-ylidene)-2-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)acetamide](/img/structure/B2498290.png)
